molecular formula C12H10N4 B2776975 2-(1H-imidazol-1-yl)-3-methylquinoxaline CAS No. 1275712-84-9

2-(1H-imidazol-1-yl)-3-methylquinoxaline

Cat. No.: B2776975
CAS No.: 1275712-84-9
M. Wt: 210.24
InChI Key: BWYSSCLYVBJEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazol-1-yl)-3-methylquinoxaline is a heterocyclic compound that features both an imidazole and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-3-methylquinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-methylquinoxaline with imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-3-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the quinoxaline and imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated quinoxaline derivatives and imidazole in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline-imidazole derivatives.

Scientific Research Applications

2-(1H-imidazol-1-yl)-3-methylquinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)quinoxaline
  • 3-methylquinoxaline
  • 2-(1H-imidazol-1-yl)-6-methylquinoxaline

Uniqueness

2-(1H-imidazol-1-yl)-3-methylquinoxaline is unique due to the specific positioning of the imidazole and methyl groups on the quinoxaline ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-imidazol-1-yl-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-12(16-7-6-13-8-16)15-11-5-3-2-4-10(11)14-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYSSCLYVBJEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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